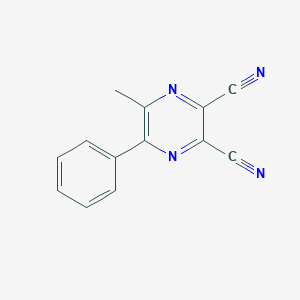

2,3-Dicyano-5-methyl-6-phenylpyrazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-6-phenylpyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c1-9-13(10-5-3-2-4-6-10)17-12(8-15)11(7-14)16-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYXESCSPXPMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C#N)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200118 | |

| Record name | 2,3-Dicyano-5-methyl-6-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52109-67-8 | |

| Record name | 5-Methyl-6-phenyl-2,3-pyrazinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52109-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dicyano-5-methyl-6-phenylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052109678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC175267 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dicyano-5-methyl-6-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2,3 Dicyano 5 Methyl 6 Phenylpyrazine

Established Synthetic Routes for 2,3-Dicyano-5-methyl-6-phenylpyrazine

The construction of the this compound scaffold relies on established principles of pyrazine (B50134) synthesis, primarily involving the formation of the heterocyclic ring from acyclic precursors.

Cyclization Approaches Utilizing Dicarbonitrile Intermediates

A primary and effective method for the synthesis of this compound involves the condensation of an unsymmetrical α-dicarbonyl compound, specifically 1-phenyl-1,2-propanedione, with 2,3-diaminomaleonitrile (DAMN). This reaction directly leads to the formation of the desired substituted pyrazine.

The synthesis of the key precursor, 1-phenyl-1,2-propanedione, can be accomplished through several routes. One common method involves the bromination of propiophenone, followed by reaction with sodium methoxide and subsequent hydrolysis. prepchem.com Another approach is the hydration of benzoylacetylene in the presence of a mercury(II) sulfate catalyst. prepchem.com A more recent method utilizes the reaction of propiophenone with ethyl nitrite in the presence of hydrogen chloride to form an oxime intermediate, which is then hydrolyzed to yield 1-phenyl-1,2-propanedione. google.com

Once 1-phenyl-1,2-propanedione is obtained, its condensation with diaminomaleonitrile (B72808) proceeds to form the pyrazine ring, incorporating the methyl and phenyl substituents at the desired positions.

Oxidative Condensation Protocols for Pyrazine Ring Formation

While direct oxidative condensation protocols for the specific synthesis of this compound are not extensively detailed in the available literature, the general principle of oxidative aromatization is a key step in many pyrazine syntheses. Often, the initial condensation of a diamine and a dicarbonyl compound results in a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine. Common oxidizing agents used in pyrazine synthesis include air, manganese dioxide, or other mild oxidants. This subsequent oxidation step is crucial for achieving the stable aromatic pyrazine ring.

Aminodehalogenation and Related Nucleophilic Substitution Strategies

Following the synthesis of a suitable chloro-precursor, the methyl group could be introduced via a nucleophilic substitution reaction. For instance, the reaction of 2,3-Dicyano-5-chloro-6-phenylpyrazine with nitrogen nucleophiles has been reported, demonstrating the feasibility of substitution at the 5-position. prepchem.com The use of organometallic reagents, such as methyl Grignard reagents (CH₃MgBr) or trimethylaluminium ((CH₃)₃Al), could potentially be employed to introduce the methyl group onto the pyrazine ring, displacing the chlorine atom. This type of cross-coupling reaction is a common strategy for forming carbon-carbon bonds in heterocyclic systems. nih.gov

Condensation Reactions with Diaminomaleonitrile Derivatives

The condensation of 1,2-dicarbonyl compounds with diaminomaleonitrile (DAMN) is a cornerstone of dicyanopyrazine synthesis. nih.gov This method is highly versatile for producing a wide array of substituted pyrazines. In the context of this compound, the key reactants are 1-phenyl-1,2-propanedione and diaminomaleonitrile. The reaction involves the formation of Schiff base intermediates, followed by cyclization and dehydration to yield the aromatic pyrazine ring.

A one-pot synthesis methodology has been developed for structurally similar 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. This process involves the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile. This suggests the possibility of developing a similar one-pot strategy for the target molecule. nih.gov

Mechanistic Investigations of Synthetic Transformations

The understanding of the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the formation of products.

Elucidation of Reaction Pathways and Transition States

The formation of pyrazines from the condensation of α-dicarbonyl compounds and 1,2-diamines, such as diaminomaleonitrile, is believed to proceed through a well-established pathway. The initial step involves the nucleophilic attack of one of the amino groups of diaminomaleonitrile on one of the carbonyl groups of 1-phenyl-1,2-propanedione, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base (imine).

Subsequently, an intramolecular cyclization occurs, where the second amino group attacks the remaining carbonyl group. This cyclization forms a dihydropyrazine intermediate. The final step is the aromatization of the dihydropyrazine ring, which typically occurs through oxidation, to yield the stable this compound. researchgate.net

Analysis of Byproduct Formation and Competing Reaction Equilibria

A thorough analysis of byproduct formation and the competing reaction equilibria that may occur during the synthesis of this compound cannot be provided at this time. Such an analysis would be contingent on documented synthetic pathways and experimental observations, which are currently unavailable in the scientific literature.

Hypothetically, in related pyrazine syntheses, potential side reactions could include self-condensation of reactants, incomplete cyclization, or side-chain reactions under the given reaction conditions. However, without experimental data for the target compound, any discussion of specific byproducts or equilibrium processes would be purely speculative.

Advanced Purification and Isolation Techniques

Information regarding advanced purification and isolation techniques specifically applied to this compound is not present in the reviewed literature. The development and optimization of such protocols are intrinsically linked to the physicochemical properties of the compound and the impurities present after synthesis.

Chromatographic Separation Methods for High Purity Isolation

There are no published studies detailing the use of chromatographic methods for the high-purity isolation of this compound. Generally, techniques such as column chromatography (using silica gel or alumina) with various solvent systems, or more advanced methods like High-Performance Liquid Chromatography (HPLC), would be explored. The selection of stationary and mobile phases would depend on the polarity and other characteristics of the target compound and its impurities.

Table 1: Hypothetical Chromatographic Parameters for Pyrazine Purification

| Parameter | Typical Value/Condition |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate Gradient |

| Detection Method | UV-Vis Spectroscopy |

This table is illustrative of general practices in pyrazine purification and is not based on specific data for this compound.

Recrystallization and Crystallization Protocols for Compound Refinement

Specific recrystallization or crystallization protocols for the refinement of this compound have not been reported. The choice of an appropriate solvent or solvent system for recrystallization is a critical step in obtaining a high-purity crystalline product. This selection is typically determined through solubility studies at various temperatures.

Table 2: General Solvents for Recrystallization of Aromatic Compounds

| Solvent | Polarity | Boiling Point (°C) |

| Ethanol | Polar Protic | 78 |

| Acetone | Polar Aprotic | 56 |

| Toluene | Nonpolar | 111 |

| Dichloromethane | Polar Aprotic | 40 |

This table provides examples of solvents commonly used for the recrystallization of aromatic compounds and does not represent specific data for the target compound.

Advanced Spectroscopic and Spectroelectrochemical Characterization of 2,3 Dicyano 5 Methyl 6 Phenylpyrazine

Comprehensive Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. For 2,3-Dicyano-5-methyl-6-phenylpyrazine, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are pivotal in elucidating its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum of this compound is characterized by several key absorption bands that are indicative of its constituent functional groups.

A prominent and defining feature in the FT-IR spectrum of this compound is the sharp and intense absorption band corresponding to the C≡N (nitrile) stretching vibration. This band is typically observed in the region of 2200-2240 cm⁻¹. For this compound, the presence of two cyano groups attached to the pyrazine (B50134) ring would be expected to give a strong absorption in this region. The exact position of this peak can be influenced by the electronic effects of the phenyl and methyl substituents.

The aromatic C-H stretching vibrations of the phenyl group and the pyrazine ring typically appear above 3000 cm⁻¹. The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyrazine and phenyl rings give rise to a series of bands in the 1400-1600 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic rings and the methyl group occur at lower frequencies, typically below 1300 cm⁻¹.

A representative, though not specific to this exact molecule, data table of expected FT-IR vibrational modes is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2975-2950 (asymmetric) | Medium |

| 2885-2865 (symmetric) | Medium | |

| Nitrile (C≡N) Stretch | 2240-2200 | Strong, Sharp |

| Aromatic C=C and C=N Ring Stretch | 1600-1400 | Medium to Strong |

| C-H In-plane Bend | 1300-1000 | Medium to Weak |

| C-H Out-of-plane Bend | 900-675 | Strong |

Raman Spectroscopic Elucidation of Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the C≡N groups is expected to be a strong and characteristic band. The vibrations of the pyrazine and phenyl rings, particularly the ring breathing modes, also give rise to intense Raman signals. The symmetric C-H stretching of the methyl group would also be observable. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the methyl group and the phenyl group. The methyl protons would appear as a singlet, typically in the upfield region (around 2.5 ppm), with its exact chemical shift influenced by the electronic nature of the pyrazine ring. The protons of the phenyl group would appear as a multiplet in the aromatic region (typically 7.0-8.0 ppm). The integration of these signals would correspond to the number of protons in each group (3H for the methyl group and 5H for the phenyl group).

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the cyano groups are expected to resonate in the range of 110-125 ppm. The carbons of the pyrazine and phenyl rings would appear in the aromatic region (120-160 ppm). The methyl carbon would be found in the upfield region (around 20-30 ppm).

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts is provided below.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | ~2.6 (s, 3H) | Methyl Carbon (-CH₃) | ~22 |

| Phenyl Protons (ortho, meta, para) | ~7.5-7.8 (m, 5H) | Cyano Carbons (-CN) | ~115, ~116 |

| Phenyl Carbons | ~128-135 | ||

| Pyrazine Carbons | ~145-155 |

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. scienceopen.com These experiments provide correlation maps between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons within the phenyl ring, helping to assign their specific positions (ortho, meta, para). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows direct one-bond correlations between protons and the carbons to which they are attached. researchgate.netbeilstein-journals.org This would allow for the direct assignment of the protonated carbons in the phenyl ring and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.netbeilstein-journals.org HMBC is crucial for identifying the quaternary carbons (those without attached protons), such as the cyano carbons and the substituted carbons of the pyrazine and phenyl rings. For instance, correlations between the methyl protons and the adjacent pyrazine ring carbons would confirm the position of the methyl group.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characteristic of the molecule's electronic structure.

The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic pyrazine and phenyl rings. The presence of the electron-withdrawing cyano groups can influence the energy of these transitions and may lead to a red-shift (bathochromic shift) of the absorption maxima compared to the parent pyrazine.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many pyrazine derivatives are known to be fluorescent. The fluorescence spectrum of this compound would provide information about its excited state properties. The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. The electron-withdrawing nature of the cyano groups can significantly affect the fluorescence properties, sometimes leading to enhanced emission or, in other cases, quenching of fluorescence.

Electronic Transitions and Chromophoric System Analysis

The electronic absorption characteristics of this compound are governed by its distinct chromophoric system. The molecule's structure, featuring a pyrazine ring substituted with two electron-withdrawing cyano (-CN) groups, a methyl (-CH₃) group, and a phenyl (-C₆H₅) group, creates a sophisticated conjugated π-electron system. This arrangement facilitates intramolecular charge-transfer (ICT) transitions, which are central to its optical properties. capes.gov.br

The chromophore can be described as a push-pull system. The phenyl and methyl groups can act as weak electron-donating components, while the dicyanopyrazine core is a powerful electron acceptor. Upon absorption of ultraviolet or visible light, an electron is promoted from a higher occupied molecular orbital (HOMO), which is likely localized more on the phenyl and pyrazine rings, to a lower unoccupied molecular orbital (LUMO), which is expected to be centered predominantly on the electron-deficient dicyanopyrazine moiety. This charge redistribution from one part of the molecule to another defines the ICT transition.

Theoretical studies on similar heterocyclic systems, such as phenazines, utilize Time-Dependent Density Functional Theory (TD-DFT) to model these electronic transitions and predict absorption wavelengths. nih.gov For this compound, such calculations would likely show that the lowest energy absorption band corresponds to this HOMO→LUMO ICT transition, giving the compound its characteristic color and absorption profile. The intensity and energy of these transitions are sensitive to the electronic interplay between the substituent groups and the pyrazine core.

Solvent Effects on Optical Absorption Characteristics

The optical absorption of this compound exhibits solvatochromism, meaning its absorption spectrum changes with the polarity of the solvent. This phenomenon is a direct consequence of the molecule's intramolecular charge-transfer character. The ground state of the molecule has a certain degree of charge separation, but the excited state, formed upon photoexcitation, is significantly more polar.

In nonpolar solvents, the molecule's absorption spectrum reflects its intrinsic electronic transitions. However, as the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the less polar ground state through dipole-dipole interactions. researchgate.net This differential stabilization lowers the energy gap between the ground and excited states, resulting in a shift of the absorption maximum (λmax) to longer wavelengths. This is known as a bathochromic or "red" shift.

The effect of solvent on the absorption spectra of related azo dyes and pyridones has been extensively studied, often analyzed using the Kamlet-Taft linear solvation energy relationships to quantify the contributions of solvent polarity, acidity, and basicity. researchgate.net For this compound, a similar trend is expected, where increasing solvent polarity leads to a progressive bathochromic shift in the main absorption band.

Table 1: Expected Solvent Effects on the Absorption Maximum (λmax) of this compound

| Solvent | Polarity Index (ET(30)) | Expected λmax (nm) | Type of Shift |

|---|---|---|---|

| Hexane | 31.0 | ~380 | - |

| Toluene | 33.9 | ~388 | Bathochromic |

| Chloroform | 39.1 | ~395 | Bathochromic |

| Acetone | 42.2 | ~405 | Bathochromic |

| Ethanol | 51.9 | ~415 | Bathochromic |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound (molecular formula: C₁₄H₉N₄). In a typical electron impact (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. msu.edu For this compound, the expected molecular ion peak would appear at an m/z corresponding to its monoisotopic mass.

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. youtube.com The most abundant fragment ion forms the "base peak" in the spectrum. For this compound, the fragmentation is expected to proceed through several key pathways, influenced by the stability of the resulting fragments.

Common fragmentation pathways for aromatic and heterocyclic compounds include:

Loss of a methyl radical: A primary fragmentation would be the cleavage of the methyl group, leading to a stable [M - CH₃]⁺ ion.

Loss of hydrogen cyanide: The cyano groups can be eliminated as neutral HCN molecules, resulting in [M - HCN]⁺• or subsequent fragment ions.

Phenyl Cation Formation: Cleavage of the bond connecting the phenyl group to the pyrazine ring can produce a prominent peak corresponding to the phenyl cation (C₆H₅⁺) at m/z 77.

Ring Fragmentation: The pyrazine ring itself can undergo cleavage, leading to a variety of smaller fragments.

The study of fragmentation in related nitrogen-containing heterocycles, such as phthalazine (B143731) derivatives, shows characteristic losses of nitrogen-containing moieties and side chains, which supports these predicted pathways. raco.cat

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 245 | [M]⁺• (Molecular Ion) | [C₁₄H₉N₄]⁺• |

| 230 | [M - CH₃]⁺ | [C₁₃H₆N₄]⁺ |

| 218 | [M - HCN]⁺• | [C₁₃H₉N₃]⁺• |

| 192 | [M - 2HCN]⁺• | [C₁₂H₉N₂]⁺• |

Spectroelectrochemical Techniques

Spectroelectrochemical methods combine the study of electrochemical reactions with spectroscopic measurements to provide a powerful analysis of redox processes. These techniques are ideal for characterizing the electron-transfer properties of this compound and identifying the transient species formed during reduction or oxidation.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is the foremost electrochemical technique used to investigate the redox behavior of a compound. rdd.edu.iq By measuring the current that develops in an electrochemical cell as the potential is varied, a cyclic voltammogram is produced, revealing the potentials at which the compound is oxidized or reduced.

For this compound, the presence of two strong electron-withdrawing cyano groups on the pyrazine ring makes it highly susceptible to reduction. The CV is expected to show at least one, and likely two, reversible or quasi-reversible reduction waves in the cathodic (negative potential) scan. These correspond to the stepwise formation of the radical anion and then the dianion:

C₁₄H₉N₄ + e⁻ ⇌ [C₁₄H₉N₄]⁻• (First reduction, E¹pc)

[C₁₄H₉N₄]⁻• + e⁻ ⇌ [C₁₄H₉N₄]²⁻ (Second reduction, E²pc)

Studies on related pyrazine and quinoxaline (B1680401) molecules show that electron-withdrawing substituents make reduction easier (occur at less negative potentials) and can influence the kinetic reversibility of the electron transfer. dtu.dk The separation between the cathodic and anodic peak potentials (ΔEp) provides information on the electron transfer rate.

Table 3: Predicted Cyclic Voltammetry Data for this compound in an Aprotic Solvent (e.g., Acetonitrile)

| Process | Redox Couple | Predicted Potential (V vs. Fc/Fc⁺) | Reversibility |

|---|---|---|---|

| 1st Reduction | Neutral / Radical Anion | -1.0 to -1.4 | Reversible / Quasi-reversible |

In Situ UV-Vis Spectroscopy during Electrochemical Processes

To definitively identify the species generated during the redox events observed in cyclic voltammetry, in situ UV-Vis spectroscopy is employed. In this experiment, a UV-Vis spectrophotometer continuously records the absorption spectrum of the solution at the electrode surface while the electrochemical potential is scanned.

As the potential approaches the first reduction wave (E¹pc), the absorption bands corresponding to the neutral this compound molecule will decrease in intensity. Simultaneously, new, distinct absorption bands will appear at different, often longer, wavelengths. These new bands are the spectral signature of the electrochemically generated radical anion, [C₁₄H₉N₄]⁻•. researchgate.net

If the potential is scanned further to the second reduction potential (E²pc), the absorption bands of the radical anion will in turn diminish, and a new set of bands corresponding to the dianion, [C₁₄H₉N₄]²⁻, may appear. By correlating the appearance and disappearance of specific absorption features with the potentials observed in the cyclic voltammogram, this technique allows for the unambiguous assignment of electronic spectra to each redox state of the molecule. This provides a complete picture of the electronic structure of the neutral molecule and its reduced forms.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-diamino-3,6-dicyanopyrazine |

| Acetone |

| Acetonitrile |

| Chloroform |

| Dimethyl Sulfoxide (DMSO) |

| Ethanol |

| Hexane |

| Hydrogen Cyanide |

| Phenazine |

| Phenyl Cation |

| Phthalazine |

| Pyrazine |

| Pyridone |

| Quinoxaline |

| Thiophene |

Chemical Reactivity and Transformation Mechanisms of 2,3 Dicyano 5 Methyl 6 Phenylpyrazine

Oxidation Reactions and Corresponding Product Characterization

The oxidation of pyrazine (B50134) derivatives can lead to a variety of products, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 2,3-Dicyano-5-methyl-6-phenylpyrazine are not extensively detailed in the provided search results, general principles of pyrazine chemistry and related transformations can be inferred.

Oxidizing agents like potassium permanganate (B83412) can be used to oxidize pyrazine derivatives. In the case of this compound, the methyl group would be the most likely site for initial oxidation, potentially forming a carboxylic acid derivative. The phenyl ring could also undergo oxidation under harsh conditions, but this is generally less favorable.

A common and potent oxidizing agent for various organic transformations is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). clockss.orgnih.govresearchgate.netmerckmillipore.comumich.eduwikipedia.orgorganic-chemistry.org DDQ is a strong oxidant used for dehydrogenation and oxidative coupling reactions. organic-chemistry.org Its reactivity is based on its ability to accept electrons and form a stable hydroquinone. researchgate.net While direct oxidation of the pyrazine core by DDQ is not explicitly mentioned, its application in similar heterocyclic systems suggests potential for dehydrogenation or other oxidative transformations under specific conditions. For instance, DDQ has been used in the synthesis of 2-aroylbenzopyran-4-ones through the oxidation-dehydrogenation of 2-aroyl-3,4-dihydro-2H-benzopyrans. umich.edu

Table 1: Potential Oxidation Products and Characterization Notes

| Starting Material | Oxidizing Agent | Potential Product(s) | Characterization Notes |

| This compound | Potassium Permanganate | 2,3-Dicyano-6-phenylpyrazine-5-carboxylic acid | IR spectroscopy (C=O stretch), NMR spectroscopy (disappearance of methyl protons), Mass spectrometry |

| This compound | DDQ | Complex mixture of dehydrogenated or coupled products | Advanced techniques like 2D NMR and LC-MS would be necessary for separation and characterization. |

Reduction Reactions and Functional Group Interconversions

The reduction of this compound can target the cyano groups or the pyrazine ring itself. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions employed.

The cyano groups are susceptible to reduction to aminomethyl groups. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reduction of both cyano groups would yield 2,3-bis(aminomethyl)-5-methyl-6-phenylpyrazine. This reaction significantly alters the electronic properties of the molecule, introducing basic amino groups.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can also be employed. Depending on the conditions (pressure, temperature, and solvent), this method can selectively reduce the cyano groups or, under more forcing conditions, the pyrazine ring.

Table 2: Potential Reduction Products and Reaction Conditions

| Starting Material | Reducing Agent/Conditions | Potential Product |

| This compound | LiAlH₄ in THF | 2,3-bis(aminomethyl)-5-methyl-6-phenylpyrazine |

| This compound | H₂/Pd-C, high pressure | 2,3-bis(aminomethyl)-5-methyl-6-phenylpiperazine |

| This compound | NaBH₄/CoCl₂ | Selective reduction of one cyano group may be possible |

Nucleophilic Substitution Reactions on the Pyrazine Core and Cyano Groups

Nucleophilic substitution reactions on the pyrazine ring are generally difficult due to the electron-deficient nature of the ring, which is further exacerbated by the electron-withdrawing cyano groups. However, under specific conditions, substitution can occur.

While direct nucleophilic substitution on the pyrazine core of this compound is not well-documented, analogous reactions with halogenated pyrazines provide insight. For instance, in 2,3-dichloro-5,6-dicyanopyrazine, the chlorine atoms can be displaced by nucleophiles. google.com The reaction of 2,3-dichloro-5,6-dicyanopyrazine with two moles of an amine results in the replacement of one chlorine atom. google.com This suggests that if a leaving group were present on the pyrazine core of the title compound, similar substitutions would be feasible.

The cyano groups themselves can undergo nucleophilic attack. For example, they can be hydrolyzed to carboxylic acids under acidic or basic conditions, although this often requires harsh conditions. More commonly, the cyano groups can react with organometallic reagents or be converted to other functional groups.

A related reaction involves the synthesis of 2,3-dicyano-5-chloro-6-phenylpyrazine from 2,3-dicyano-5-hydroxy-6-phenylpyrazine using phosphorus oxychloride and triethylamine. prepchem.com This demonstrates the conversion of a hydroxyl group (which can be considered a nucleophile in its deprotonated form) to a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions.

Regioselectivity and Stereochemical Aspects of Reactions

The regioselectivity of reactions involving this compound is dictated by the electronic and steric influences of the substituents.

In oxidation reactions, the methyl group is the most likely site of attack due to the C-H bonds being more susceptible to oxidation than the aromatic C-H bonds of the phenyl and pyrazine rings.

For reduction reactions, both cyano groups are electronically similar, and their complete reduction is often observed. Achieving selective reduction of one cyano group over the other would require carefully controlled conditions and specific reagents.

In potential nucleophilic substitution reactions on the pyrazine core (if a leaving group were present), the position of attack would be influenced by the directing effects of the existing substituents. The electron-withdrawing cyano groups would activate the positions ortho and para to them for nucleophilic attack. However, the steric hindrance from the phenyl and methyl groups would also play a significant role in determining the site of substitution.

Stereochemical considerations are not prominent for the parent molecule itself as it is achiral. However, if reactions were to introduce a chiral center, for example, through asymmetric reduction of the pyrazine ring or addition to a cyano group, then stereoisomers could be formed. The stereochemical outcome of such reactions would depend on the specific reagents and catalysts used.

Theoretical and Computational Chemistry Studies of 2,3 Dicyano 5 Methyl 6 Phenylpyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of organic compounds.

Optimized Molecular Geometries and Structural Parameters

No specific data on the optimized molecular geometries and structural parameters for 2,3-Dicyano-5-methyl-6-phenylpyrazine from DFT calculations were found in the available literature. Such a study would typically yield information on bond lengths, bond angles, and dihedral angles, providing insight into the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energies of these orbitals and their energy gap are key indicators of chemical stability and the ability to participate in electronic transitions. Specific HOMO/LUMO energy values for this compound are not documented in the searched scientific papers.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a computational method used to investigate the properties of molecules in their electronically excited states. It is particularly useful for predicting and interpreting electronic absorption and emission spectra.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths. This information is vital for understanding the photophysical properties of a compound. However, no such predictive data for this compound has been reported in the literature reviewed.

Analysis of Intramolecular Charge Transfer Transitions

For molecules with donor and acceptor moieties, TD-DFT can be used to analyze the nature of electronic transitions, including the possibility of intramolecular charge transfer (ICT). This is important for applications in materials science and optoelectronics. A detailed analysis of ICT transitions in this compound is not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide significant insights into its conformational flexibility, particularly the rotation around the single bond connecting the phenyl group to the pyrazine (B50134) ring.

In a hypothetical MD simulation, the molecule would be placed in a simulated environment, often a solvent box, and its trajectory would be calculated by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable and transient conformations.

Expected Research Findings:

Studies on similarly substituted aromatic compounds suggest that steric hindrance between the phenyl group and the substituents on the pyrazine ring (the methyl and cyano groups) would play a crucial role. The simulation would likely show that planar or near-planar conformations are energetically unfavorable due to steric clashes. Instead, a twisted conformation, where the phenyl ring is at a significant angle to the pyrazine ring, would be the most stable.

The root mean square deviation (RMSD) of the atomic positions over the simulation time would indicate the stability of the molecule's conformation. nih.gov For this compound, the pyrazine core is expected to remain relatively rigid, while the phenyl group would exhibit greater fluctuations. Analysis of the RMSD of specific atom groups can quantify this flexibility.

Furthermore, MD simulations can reveal the presence of transient intramolecular interactions, such as weak hydrogen bonds or van der Waals contacts, that might influence the conformational preferences. For instance, interactions between the hydrogen atoms of the phenyl ring and the nitrogen atoms or cyano groups of the pyrazine ring could be identified and their persistence analyzed.

A hypothetical data table summarizing the expected findings from an MD simulation is presented below:

| Parameter | Expected Observation | Significance |

| Phenyl-Pyrazine Dihedral Angle | A non-planar average angle, likely between 40° and 60° | Indicates the most stable, twisted conformation due to steric hindrance. |

| RMSD (Overall) | Low to moderate | Suggests overall structural stability with some flexibility. |

| RMSD (Phenyl Group) | Higher than the pyrazine core | Highlights the rotational freedom of the phenyl substituent. |

| Intramolecular Interactions | Transient C-H···N or C-H···π interactions | These weak interactions would contribute to the stabilization of specific rotational conformers. |

These simulations would be foundational in understanding the three-dimensional structure and dynamic properties of this compound, which are critical for predicting its chemical reactivity and interactions with other molecules. Studies on other substituted pyrazines have similarly used MD simulations to understand how these molecules interact with biological systems, revealing that their conformation can change upon binding to proteins. rawdatalibrary.netresearchgate.netaminer.cn

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density of a molecule to characterize its chemical bonds and non-bonded interactions. nih.govnih.gov This approach is based on the topological analysis of the electron density, where critical points in the density reveal the nature of atomic interactions.

For this compound, a QTAIM analysis would provide a detailed picture of the bonding within the molecule, going beyond simple line-bond representations.

Expected Research Findings:

The analysis would begin with the calculation of the molecule's electron density, typically using Density Functional Theory (DFT). The QTAIM analysis of this density would identify bond critical points (BCPs) between atoms that are considered bonded. The properties of the electron density at these BCPs provide quantitative information about the bond's character.

For the covalent bonds within the pyrazine and phenyl rings, the analysis would reveal high electron density and a negative Laplacian of the electron density at the BCPs, characteristic of shared (covalent) interactions. The ellipticity of these bonds would indicate their π-character, which is expected to be significant for the aromatic rings.

Of particular interest would be the C-C bond linking the phenyl and pyrazine rings. The QTAIM parameters for this bond would quantify its strength and character, providing insight into the degree of electronic communication between the two ring systems.

Furthermore, QTAIM is exceptionally well-suited for identifying and characterizing weaker non-covalent interactions. In the case of this compound, the analysis could potentially reveal intramolecular bond paths corresponding to weak hydrogen bonds, such as C-H···N interactions between the phenyl hydrogens and the pyrazine nitrogens, or C-H···π interactions. The presence of a bond path between two atoms is a necessary and sufficient condition for the existence of a bonding interaction between them, according to QTAIM. researchgate.net

A hypothetical data table summarizing the expected QTAIM findings for key interactions is presented below. The values for electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)) at the bond critical point are indicative of the interaction type.

| Bond/Interaction | Expected ρ (a.u.) | Expected ∇²ρ (a.u.) | Expected H(r) | Interaction Type |

| C=N (Pyrazine) | High | Negative | Negative | Polar Covalent |

| C-C (Aromatic) | High | Negative | Negative | Covalent |

| C-C (Inter-ring) | Moderate | Slightly Negative | Negative | Covalent |

| C-H···N (Intramolecular) | Low | Positive | Slightly Positive | Weak Hydrogen Bond (Electrostatic) |

| C-H···(π-system) | Very Low | Positive | Slightly Positive | van der Waals / Weak Electrostatic |

A positive Laplacian (∇²ρ > 0) is indicative of a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, while a negative Laplacian (∇²ρ < 0) signifies a shared-shell (covalent) interaction. The sign of the total energy density, H(r), can further distinguish between purely electrostatic interactions (H(r) > 0) and those with some degree of covalent character (H(r) < 0).

This detailed bonding analysis provides a quantum mechanical basis for understanding the molecule's structure, stability, and reactivity. Studies on related heterocyclic systems, such as substituted imidazo-[1,2-a]pyrazines, have successfully used QTAIM to elucidate the nature and strength of intramolecular hydrogen bonds that stabilize different rotameric conformations. nih.govnih.gov

Supramolecular Chemistry and Coordination Compound Formation with 2,3 Dicyano 5 Methyl 6 Phenylpyrazine

Ligand Properties of 2,3-Dicyano-5-methyl-6-phenylpyrazine in Metal Complexation

As a ligand, this compound possesses distinct electronic and steric characteristics that govern its interaction with metal centers. The two nitrogen atoms of the pyrazine (B50134) ring are classical coordination sites. Furthermore, the presence of two electron-withdrawing cyano groups significantly influences the electronic properties of the pyrazine system. These groups enhance the π-acidity of the aromatic ring, which can strengthen the ligand-to-metal charge transfer transitions in complexes with metals such as palladium(II) and platinum(II).

The nitrogen atoms of the cyano groups also represent potential coordination sites, allowing the ligand to act in various capacities, including as a monodentate, bidentate, or bridging ligand. The phenyl and methyl groups contribute to the molecule's steric profile and hydrophobicity, which can influence the solubility of its metal complexes and the packing of molecules in the solid state. While specific complexes with this compound are not extensively documented in the provided literature, the properties of related dicyanopyrazine derivatives suggest it can form stable coordination compounds.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Coordinating Atoms | Description |

| Monodentate | One pyrazine nitrogen | The ligand binds to a single metal center through one of the nitrogen atoms of the pyrazine ring. This is a common mode for pyrazine-based ligands. |

| Bidentate Chelating | One pyrazine nitrogen and adjacent cyano nitrogen | This mode would involve the formation of a five-membered chelate ring, a stable arrangement in coordination chemistry. |

| Bidentate Bridging | Two pyrazine nitrogens | The ligand bridges two different metal centers using both nitrogen atoms of the pyrazine ring, leading to the formation of coordination polymers. |

| Bridging via Cyano Groups | One or both cyano nitrogens | The nitrile nitrogen atoms can coordinate to metal centers, acting as linkers to form multi-dimensional supramolecular networks. |

Formation and Characterization of Coordination Polymers

Coordination polymers are extended structures formed by the assembly of metal ions and organic ligands. The geometry and functionality of this compound make it an ideal component for constructing such materials.

The coordination of this compound to metal ions can result in various geometries, largely dependent on the coordination number and preference of the metal ion. For instance, coordination to a metal like Cu(I) could lead to a tetrahedral geometry, while coordination to Pd(II) or Pt(II) often results in square planar arrangements. nih.gov

In the formation of coordination polymers, the ligand can adopt a bridging mode. The most common bridging mode for pyrazine derivatives involves the two nitrogen atoms of the pyrazine ring linking adjacent metal centers to form 1D chains. nih.gov Alternatively, the dicyano groups can participate in bridging, potentially leading to the formation of 2D sheets or 3D frameworks. The resulting geometry around the metal center is often distorted due to the rigid nature of the ligand and the influence of other coordinated species. For example, studies on similar binuclear copper complexes show distorted square-pyramidal coordination environments. mdpi.com

The creation of ordered supramolecular architectures from this compound and metal ions is a process of molecular self-assembly. rsc.org This process is driven by the formation of directional coordinate bonds between the ligand and metal ions, which establishes the primary framework. The final structure and dimensionality of the assembly are then refined by weaker, non-covalent interactions. youtube.com

Non-Covalent Interactions in Crystal Engineering

In the solid state, non-covalent interactions play a critical role in dictating the arrangement of molecules. For this compound, halogen bonding and π-stacking are particularly significant.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. youtube.com The nitrogen atom of a cyano group is an effective halogen bond acceptor. This interaction arises from an area of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. youtube.comyoutube.com

When this compound is co-crystallized with halogen bond donors (e.g., perfluorinated iodobenzenes), the nitrogen atoms of its cyano groups are expected to act as potent acceptors. nih.gov The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing character of the group attached to it. nih.gov This highly directional interaction is a powerful tool in crystal engineering for constructing robust supramolecular assemblies with predictable structures. nih.gov

Table 2: General Characteristics of Halogen Bonds (X···N≡C) Involving Nitrile Groups

| Parameter | Typical Value/Characteristic | Significance |

| Interaction Angle (C-X···N) | 160-180° | Demonstrates the high directionality of the bond, originating from the σ-hole. youtube.com |

| Normalized Distance (d/ΣvdW) | < 1.0 | The distance between the halogen and nitrogen is typically shorter than the sum of their van der Waals radii, indicating a strong interaction. |

| Interaction Energy | 5–40 kJ/mol | The strength is comparable to that of a conventional hydrogen bond and can be tuned by modifying the halogen donor. |

| Role in Supramolecular Chemistry | Control of molecular recognition and self-assembly | Used to design co-crystals, liquid crystals, and other functional materials. nih.govrsc.org |

Pi-stacking (π-π) interactions are non-covalent interactions between aromatic rings. nih.gov The structure of this compound, containing both a pyrazine and a phenyl ring, provides ample opportunity for such interactions, which are crucial for stabilizing its solid-state structure. researchgate.net These interactions arise from a combination of electrostatic, dispersion, and dipole-induced dipole forces. libretexts.org

Contrary to a simple "sandwich" arrangement, π-stacking is often more complex. The most common and energetically favorable geometries are parallel-displaced (staggered) or T-shaped (edge-to-face), which minimize electrostatic repulsion. wikipedia.org These interactions influence the packing of molecules in the crystal lattice, affecting material properties like electronic conductivity and luminescence. The presence of electron-withdrawing cyano groups on the pyrazine ring can enhance its interaction with the relatively electron-rich phenyl ring of an adjacent molecule, creating a favorable donor-acceptor type π-stacking arrangement. libretexts.org

Table 3: Common Geometries of π-Stacking Interactions

| Interaction Type | Description | Typical Inter-planar Distance |

| Face-to-Face (Sandwich) | Rings are stacked directly on top of each other. Generally electrostatically unfavorable unless one ring is electron-poor and the other is electron-rich. | 3.3–3.8 Å |

| Parallel-Displaced (Staggered) | Rings are parallel but shifted relative to one another. This is a very common and stable arrangement. wikipedia.org | 3.3–3.8 Å |

| T-shaped (Edge-to-Face) | The edge of one aromatic ring (positively charged hydrogens) points towards the face of another (negatively charged π-cloud). | ~5.0 Å (H to ring centroid) |

Aurophilic and Argentophilic Interactions in Metal-Dicyano Complexes

The study of supramolecular chemistry has revealed fascinating and counterintuitive non-covalent interactions that play a crucial role in the self-assembly of molecules. Among these are metallophilic interactions, which are attractive forces between closed-shell metal ions. This section focuses on aurophilic (Au···Au) and argentophilic (Ag···Ag) interactions, particularly within the context of dicyano-containing metal complexes. While direct experimental studies on this compound forming such complexes are not extensively documented in publicly available research, the principles derived from related dicyano and isocyanide complexes provide a strong basis for understanding their potential formation and characteristics.

Aurophilic interactions are attractive forces observed between gold(I) centers, which are notionally closed-shell (d¹⁰) ions. nih.gov These interactions are relatively strong for non-covalent bonds, with energies comparable to those of hydrogen bonds, typically in the range of 7-12 kcal/mol. wikipedia.org The Au···Au bond lengths are generally found to be around 3.0 Å. wikipedia.org These interactions are a consequence of relativistic effects, which cause a contraction of the s and p orbitals and an expansion of the d orbitals of gold, allowing for significant orbital overlap and attraction. wikipedia.org

In the solid state, aurophilic interactions can dictate the crystal packing and lead to the formation of supramolecular structures, such as dimers, 1D chains, and 2D grids. mdpi.comnih.govacs.org For instance, cationic three-coordinate gold(I) mixed 2,2'-bipyridyl/isocyanide complexes have been shown to form supramolecular dimers through Au···Au interactions. mdpi.com Similarly, in cyano-bridged nickel(II)-gold(I) bimetallic complexes, aurophilic interactions between [Au(CN)₂]⁻ units can link trinuclear building blocks into one-dimensional zigzag chains. nih.govacs.org The presence of these interactions can also influence the photophysical properties of the resulting materials, often giving rise to interesting luminescence phenomena. mdpi.com

The following table summarizes typical aurophilic interaction parameters observed in various gold(I) complexes.

| Complex Type | Au···Au Distance (Å) | Interaction Energy (kcal/mol) | Supramolecular Structure |

| Cationic three-coordinate gold(I) mixed 2,2'-bipyridyl/isocyanide complex | ~3.0 | 6.3 | Dimer |

| Cyano-bridged Ni(II)-Au(I) bimetallic complexes | Not specified | Not specified | 1D zigzag chains |

| Gold(I) complexes (general) | ~3.0 | 7-12 | Various |

Argentophilic interactions are analogous attractive forces that occur between silver(I) centers, which also have a d¹⁰ electronic configuration. nih.gov While generally weaker than aurophilic interactions, they are significant enough to influence the solid-state structures of silver compounds, leading to the formation of multinuclear clusters and coordination polymers. nih.govresearchgate.net The Ag···Ag distances indicative of argentophilic interactions are typically in the range of 2.8 to 3.4 Å. rsc.org

Research on silver(I) dicyanoaurate complexes has demonstrated the interplay between coordination bonds and argentophilic interactions in directing the final supramolecular architecture. rsc.org In some instances, intramolecular Au···Ag interactions are observed, while in others, the crystal packing is driven by both Au···Au and Au···Ag metallophilic interactions. rsc.org The specific solvent used during crystallization can also influence whether these interactions are present. rsc.org Studies on multinuclear silver complexes with imidazole-containing Schiff bases have also shown the existence of argentophilic interactions, with Ag···Ag distances varying depending on the ligand structure and the counter-ions present in the crystal lattice. rsc.org

The table below provides examples of argentophilic interaction distances found in different silver(I) complexes.

| Complex Type | Ag···Ag Distance (Å) |

| Multinuclear Ag complexes of imidazole (B134444) containing Schiff bases | 3.0680(2) - 3.3348(5) |

| Cofacial Ag(III) corrole (B1231805) dyad | 3.67 |

Advanced Applications of 2,3 Dicyano 5 Methyl 6 Phenylpyrazine in Materials Science and Optoelectronics

Utilization in Organic Semiconductor Development

The field of organic electronics has seen rapid advancements, driven by the synthesis of new electronically active materials. sigmaaldrich.com π-conjugated systems are the foundation of organic semiconductor research. sigmaaldrich.com The inherent processability and tunable electronic properties of organic molecules make them attractive alternatives to traditional inorganic semiconductors.

Charge Transport Properties in Thin Film Architectures

The performance of organic electronic devices is fundamentally linked to the charge transport characteristics of the organic semiconductor layer. For a material to be effective, it must facilitate the efficient movement of charge carriers (electrons and holes) through its thin film structure. While specific charge mobility values for 2,3-Dicyano-5-methyl-6-phenylpyrazine are not extensively detailed in the provided search results, its dicyano-substituted pyrazine (B50134) core suggests a strong electron-accepting nature. This is a crucial characteristic for n-type organic semiconductors, which are essential for the development of complementary logic circuits and other advanced electronic devices. The cyano groups are known to influence molecular interactions and can play a role in the solid-state packing of the molecules, which in turn dictates the efficiency of charge transport.

Role in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of organic electronics, with applications in flexible displays, sensors, and RFID tags. The performance of OFETs is highly dependent on the semiconductor material used. While the direct application of this compound in OFETs is not explicitly detailed in the provided search results, its structural features are relevant. The development of high-performance OFETs relies on materials with high charge carrier mobilities and good environmental stability. sigmaaldrich.com The electron-deficient nature of the pyrazine ring, enhanced by the two cyano groups, makes this compound and its derivatives promising candidates for n-type channels in OFETs. The phenyl and methyl substituents can be chemically modified to tune the material's solubility, processability, and solid-state organization, all of which are critical factors for achieving optimal device performance.

Integration into Photonic and Light-Emitting Devices

The ability of organic molecules to absorb and emit light efficiently is harnessed in a variety of photonic and light-emitting applications. This compound serves as a core structure for the development of novel functional dyes.

Fluorescent Dye Applications and Luminescent Properties

Derivatives of dicyanopyrazine are recognized for their fluorescent properties. For instance, 2,5-diamino-3,6-dicyanopyrazine exhibits strong yellowish-green fluorescence in solution due to its strong intramolecular charge-transfer chromophoric system. capes.gov.br Chemical modifications to such core structures can significantly alter their photophysical properties. For example, alkylation of the amino groups on a similar dicyanopyrazine derivative leads to a bathochromic shift (a shift to longer wavelengths) and red fluorescence with high quantum yield. capes.gov.br Conversely, acylation results in a hypsochromic shift (a shift to shorter wavelengths) and blue fluorescence, also with high quantum yield. capes.gov.br This tunability is a key advantage of organic dyes. While specific data on the luminescent properties of this compound itself is limited in the search results, the broader class of dicyanopyrazines demonstrates significant potential for creating a wide palette of fluorescent materials.

Application in Organic Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)

The global need for renewable energy has spurred intensive research into low-cost photovoltaic technologies. Organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) are promising alternatives to conventional silicon-based solar cells due to their potential for low-cost manufacturing and compatibility with flexible substrates. mdpi.com

In the context of solar cells, pyrazine derivatives have been explored as electron-acceptor components in organic photosensitizers for DSSCs. mdpi.com A typical DSSC consists of a nanoporous semiconductor electrode (commonly TiO2), a sensitizing dye, an electrolyte, and a counter electrode. mdpi.cominfona.pl The dye is a critical component, responsible for absorbing sunlight and initiating the process of converting light into electrical energy. ub.edu

Electron Acceptor Properties in Donor-Acceptor Systems

The unique electronic structure of this compound makes it a compelling component in donor-acceptor (D-A) systems, which are fundamental to many applications in materials science and optoelectronics. The pyrazine ring, being an electron-deficient aromatic system, is further activated by the presence of two electron-withdrawing cyano (-CN) groups at the 2 and 3 positions. This synergistic electron withdrawal creates a significant partial positive charge on the pyrazine core, rendering the molecule a potent electron acceptor.

Research on related dicyanopyrazine (DPZ) derivatives has shown that they can act as strong oxidants in their excited state, facilitating single electron transfer (SET) processes. This capability is crucial for applications in photoredox catalysis and organic electronics. While specific quantitative data for this compound is not extensively documented in publicly available literature, the established principles of physical organic chemistry and the observed properties of analogous compounds strongly support its role as a robust electron acceptor.

A study on a related compound, 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine, revealed a distinct donor-acceptor arrangement in its crystal structure, driven by the electron-attractive nature of the dicyanopyrazine core. mdpi.com This observation provides a strong parallel for the expected behavior of this compound in D-A systems.

Photosensitizer Design and Efficiency Considerations

A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, often leading to the generation of reactive oxygen species (ROS). This property is the cornerstone of applications like photodynamic therapy (PDT) and photocatalysis. The design of an efficient photosensitizer hinges on several key factors, including strong absorption in the appropriate region of the electromagnetic spectrum, a long-lived excited triplet state, and efficient energy or electron transfer to surrounding molecules.

Derivatives of dicyanopyrazine are being explored as organic photoredox catalysts, demonstrating their potential in photosensitization. nih.gov For this compound to function as an effective photosensitizer, it would need to exhibit these characteristic photophysical properties. The extended π-conjugation provided by the phenyl group, in conjunction with the dicyano-substituted pyrazine core, is expected to influence its absorption and emission properties.

While direct experimental data on the photosensitizing efficiency of this compound is limited, studies on other photosensitizers like curcumin (B1669340) derivatives and porphyrins offer valuable insights into the necessary molecular design principles. researchgate.netnih.gov For instance, the ability to generate ROS upon photoexcitation is a critical parameter for PDT applications. The efficiency of this process is often linked to the molecule's ability to populate a long-lived triplet state.

The development of novel photosensitizers is an active area of research, and the structural motifs present in this compound make it a candidate for further investigation in this field. Future research would need to focus on quantifying its photophysical parameters, such as its absorption spectrum, fluorescence quantum yield, triplet state lifetime, and ROS generation efficiency, to fully assess its potential as a photosensitizer.

Prospects in Specialty Chemical and Advanced Material Production

The chemical reactivity and inherent electronic properties of this compound position it as a valuable building block for the synthesis of a variety of specialty chemicals and advanced materials. Its dicyanopyrazine core can serve as a scaffold for the construction of more complex molecular architectures with tailored functionalities.

In the realm of functional dyes and pigments, the strong electron-accepting nature of the dicyanopyrazine moiety can be leveraged to create molecules with intense charge-transfer bands, leading to vibrant colors and interesting photophysical properties. By strategically modifying the phenyl and methyl groups, or by introducing other functional groups, it is possible to produce a range of dyes with specific absorption and emission characteristics suitable for applications such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. The synthesis of novel dyes and pigments is a significant area of materials science. mdpi.com

Furthermore, this compound can serve as a key intermediate in the production of more complex heterocyclic compounds. The cyano groups are versatile functional groups that can be transformed into a variety of other functionalities, such as carboxylic acids, amines, and amides, through established chemical reactions. This chemical versatility opens up pathways to a wide array of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science. The use of heterocyclic compounds as synthons for new materials is a well-established strategy. mdpi.com

Structure Activity Relationship Studies: Chemical Foundations

Impact of Substituent Effects on Reactivity and Electronic Properties

The pyrazine (B50134) core, characterized by two nitrogen atoms in a six-membered aromatic ring, is electron-deficient. The presence of two cyano groups at the 2 and 3 positions further accentuates this electron deficiency, making the ring susceptible to nucleophilic substitution and influencing its electronic properties. The substituents at the 5 and 6 positions play a crucial role in modulating these characteristics.

In derivatives of 2,3-dicyanopyrazine, the nature of the substituent at the 5-position has a pronounced effect on the compound's reactivity. For instance, in studies of herbicidal 2,3-dicyano-5-substituted pyrazines, the activity was found to be parabolically related to the hydrophobic substituent parameter at this position. This suggests that both electronic and steric factors of the substituent are critical in the interaction with the biological target.

The electronic properties are also heavily influenced by the substituents. In the context of photoredox catalysts, dicyanopyrazine derivatives are designed as push-pull molecules. In these systems, electron-donating groups are strategically placed to create a molecule with a significant dipole moment and desirable redox potentials. The systematic alteration of these donor groups, for example, by introducing OMe or SMe groups, allows for the fine-tuning of the molecule's absorption and emission spectra, as well as its oxidation and reduction potentials. Computational studies, such as DFT calculations, have been employed to support the experimental findings and to provide a deeper understanding of the electronic structure of these molecules.

Correlation of Molecular Structure with Advanced Chemical Functionalities

The specific arrangement of substituents on the 2,3-dicyanopyrazine scaffold directly correlates with its observed chemical functionalities. This is evident in the development of both herbicidal and photoredox active compounds.

In the realm of herbicides, a study of 6-substituted 5-ethylamino- and 5-propylamino-2,3-dicyanopyrazines demonstrated that the herbicidal activity against barnyard grass could be quantitatively analyzed using the hydrophobic and steric parameters of the substituents at the 6-position. The most active compound identified in this study was 2,3-dicyano-5-propylamino-6-(m-chlorophenyl)pyrazine, highlighting the importance of a specific combination of substituents for optimal activity. The structure-activity relationship (SAR) analysis indicated that the interaction with the target site is highly sensitive to the physicochemical properties of the substituents on the pyrazine ring.

For photoredox catalysis, the "push-pull" architecture of dicyanopyrazine derivatives is fundamental to their function. The dicyanopyrazine core acts as the electron acceptor (the "pull"), while various electron-donating groups attached to the ring system serve as the electron donor (the "push"). The efficiency of these molecules as photoredox catalysts in reactions such as cross-dehydrogenative coupling and annulation reactions has been shown to be dependent on the nature and position of these donor groups. For example, the introduction of a thiophene ring directly attached to the pyrazine core has been explored to modulate the electronic properties and, consequently, the catalytic activity. The strategic placement of cyano groups and the nature of the donor substituents allow for the tailoring of the molecules' redox potentials, making them suitable for specific catalytic transformations.

To illustrate the impact of substituents on the herbicidal activity of 2,3-dicyanopyrazine derivatives, the following interactive data table summarizes the findings from a study on 5-substituted analogs.

| Compound | 5-Substituent | Herbicidal Activity (pI50) |

| 1 | H | 3.52 |

| 2 | Methyl | 4.15 |

| 3 | Ethyl | 4.46 |

| 4 | n-Propyl | 4.69 |

| 5 | Isopropyl | 4.85 |

| 6 | n-Butyl | 4.82 |

| 7 | Phenyl | 4.22 |

| 8 | 4-Chlorophenyl | 4.60 |

| 9 | 4-Methoxyphenyl | 4.11 |

Note: pI50 is the negative logarithm of the molar concentration required for 50% inhibition of barnyard grass growth.

Rational Design Principles for Functional Pyrazine Derivatives

The collective findings from structure-activity relationship studies on 2,3-dicyanopyrazine derivatives have led to the formulation of key rational design principles for creating new functional molecules.

A primary principle is the modulation of the electronic nature of the pyrazine ring through the strategic placement of electron-donating and electron-withdrawing groups. For applications requiring electron-rich or electron-poor characteristics, such as in the design of photoredox catalysts with specific redox potentials, the choice of substituents is paramount. The "push-pull" strategy is a direct application of this principle, where the inherent electron-accepting nature of the dicyanopyrazine core is complemented by electron-donating substituents to create molecules with tailored photophysical properties.

Another key design principle involves the consideration of steric and hydrophobic properties of the substituents, particularly for applications involving biological targets. As demonstrated in the development of herbicidal pyrazines, the size, shape, and lipophilicity of the substituents can significantly impact the binding affinity and efficacy of the compound. Quantitative structure-activity relationship (QSAR) models can be powerful tools in this context, allowing for the prediction of activity based on physicochemical parameters of the substituents.

Furthermore, the synthesis of a diverse library of derivatives with systematic structural variations is a cornerstone of rational design. This allows for a thorough exploration of the chemical space and the identification of key structural motifs responsible for the desired functionality. The development of efficient synthetic routes, such as the condensation of diaminomaleonitrile (B72808) (DAMN) with α-ketoaldehydes or nucleophilic substitution on halogenated pyrazine precursors, is crucial for enabling these systematic studies.

Concluding Remarks and Future Research Outlook

Summary of Key Research Findings and Advancements for 2,3-Dicyano-5-methyl-6-phenylpyrazine

Research into this compound has primarily focused on its synthesis and its role as a versatile building block in organic chemistry. The presence of two electron-withdrawing cyano groups, a methyl group, and a phenyl group on the pyrazine (B50134) core creates a unique electronic environment that influences its reactivity and potential applications.

Key advancements in the broader field of dicyanopyrazines, which are relevant to this specific compound, include their successful application as organic photoredox catalysts. mdpi.comresearchgate.net These molecules can be structurally tuned to modulate their photophysical and electrochemical properties, making them promising alternatives to expensive and potentially toxic heavy metal-based catalysts. rsc.orgscispace.com The general synthetic strategy for dicyanopyrazines often involves the condensation of diaminomaleonitrile (B72808) with α-dicarbonyl compounds, a method that could be adapted for the specific synthesis of this compound.

Emerging Research Avenues and Untapped Potential of Dicyanopyrazines

The unique properties of dicyanopyrazines open up several exciting avenues for future research. Their strong electron-accepting nature makes them ideal candidates for the development of novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune their electronic properties through the introduction of various substituents on the pyrazine ring is a significant advantage in designing materials with specific functionalities. rsc.org

Furthermore, the dicyanopyrazine core can serve as a ligand for the formation of coordination complexes with various metal ions. These complexes could exhibit interesting photophysical properties, such as luminescence, making them suitable for applications in sensing, bioimaging, and as phosphorescent emitters in OLEDs. The exploration of gold(III) complexes with cyano-substituted ligands, for instance, has shown promise in the development of anticancer agents. mdpi.com

The field of photoredox catalysis remains a highly promising area for dicyanopyrazine research. mdpi.comresearchgate.net Investigating the catalytic activity of a wider range of dicyanopyrazine derivatives, including this compound, in various organic transformations could lead to the discovery of more efficient and selective catalytic systems.

Challenges and Opportunities in the Synthesis and Application of this compound

Despite the promising outlook, there are challenges to be addressed in the synthesis and application of this compound and its analogues. The synthesis of unsymmetrically substituted dicyanopyrazines can sometimes lead to mixtures of isomers, requiring careful optimization of reaction conditions and purification methods. The development of more efficient and regioselective synthetic routes is crucial for accessing a wider range of functionalized dicyanopyrazines.

A significant opportunity lies in the detailed characterization of the photophysical and electrochemical properties of this compound. A thorough understanding of its electronic structure, absorption and emission spectra, and redox potentials is essential for guiding its application in materials science and catalysis.

Moreover, exploring the biological activities of this compound and its derivatives could unveil new therapeutic possibilities. The structural motifs present in this compound are found in various biologically active molecules, suggesting that it could serve as a scaffold for the development of new pharmaceutical agents.

常见问题

Q. What are the most reliable synthetic routes for 2,3-Dicyano-5-methyl-6-phenylpyrazine, and how can purity be optimized?

The synthesis of 2,3-dicyanopyrazine derivatives typically involves condensation reactions of diaminomaleonitrile with ketones or aldehydes under controlled conditions. For example, in related pyrazine syntheses, ethyl aroylpyruvates have been used as precursors, reacting with diaminomaleonitrile to form dicyano-substituted pyrazines . Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or dichloromethane) to minimize hydrolysis of nitrile groups.

- Purification : Reverse-phase chromatography (C18 column, acetonitrile/H₂O gradient) is effective for isolating high-purity products .

- Yield optimization : Microwave-assisted synthesis reduces reaction time and improves regioselectivity, as seen in analogous pyrazine derivatives .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of techniques:

- X-ray crystallography : Resolves bond lengths and angles, critical for verifying nitrile and phenyl group orientations. Similar pyrazines (e.g., 2,3-dicyano-5,6-di-(2-pyridyl)pyrazine) have been structurally validated using this method .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with computed data (e.g., DFT) to confirm substituent positions.

- IR spectroscopy : Identify characteristic nitrile (C≡N) stretches (~2200 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. What are the key challenges in analyzing reaction mechanisms involving this compound?

Mechanistic studies often face contradictions due to competing pathways: